molecular formula C19H22N2OS B12431909 Acepromethazine-d6

Acepromethazine-d6

Cat. No.: B12431909
M. Wt: 332.5 g/mol
InChI Key: XLOQNFNTQIRSOX-LIJFRPJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acepromethazine-d6 is a deuterated form of acepromethazine, a phenothiazine derivative with neuroleptic and anti-histamine properties. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of acepromethazine, as the deuterium atoms can provide a distinct mass spectrometric signature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acepromethazine-d6 typically involves the incorporation of deuterium atoms into the acepromethazine molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis of acepromethazine can also result in the incorporation of deuterium atoms into the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The production is carried out under controlled conditions to prevent contamination and ensure the incorporation of deuterium atoms at the desired positions in the molecule.

Chemical Reactions Analysis

Types of Reactions

Acepromethazine-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted phenothiazine derivatives.

Scientific Research Applications

Acepromethazine-d6 is widely used in scientific research for various applications, including:

    Pharmacokinetic Studies: The deuterium atoms in this compound provide a distinct mass spectrometric signature, making it useful for studying the pharmacokinetics and metabolism of acepromethazine.

    Metabolic Pathway Analysis: Researchers use this compound to trace metabolic pathways and identify metabolites.

    Drug Interaction Studies: The compound is used to study drug interactions and the effects of acepromethazine on various biological systems.

    Analytical Chemistry: this compound is used as an internal standard in analytical chemistry to quantify acepromethazine in biological samples.

Mechanism of Action

Acepromethazine-d6 exerts its effects through the same mechanism as acepromethazine. It acts as an antagonist on various receptors, including:

    Dopaminergic Receptors: Blocks post-synaptic dopamine receptors, leading to its antipsychotic effects.

    Histaminergic Receptors: Antagonizes histamine H1 receptors, resulting in its anti-histamine properties.

    Adrenergic Receptors: Blocks alpha-adrenergic receptors, contributing to its sedative effects.

    Muscarinic Receptors: Antagonizes muscarinic acetylcholine receptors, leading to its antiemetic effects.

Comparison with Similar Compounds

Acepromethazine-d6 is similar to other phenothiazine derivatives, such as:

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: A phenothiazine derivative with anti-histamine and antiemetic properties.

    Acepromazine: The non-deuterated form of acepromethazine, used primarily in veterinary medicine.

Uniqueness

The uniqueness of this compound lies in its deuterium atoms, which provide a distinct mass spectrometric signature. This makes it particularly useful in pharmacokinetic and metabolic studies, as well as in analytical chemistry as an internal standard.

Properties

Molecular Formula

C19H22N2OS

Molecular Weight

332.5 g/mol

IUPAC Name

1-[10-[2-[bis(trideuteriomethyl)amino]propyl]phenothiazin-2-yl]ethanone

InChI

InChI=1S/C19H22N2OS/c1-13(20(3)4)12-21-16-7-5-6-8-18(16)23-19-10-9-15(14(2)22)11-17(19)21/h5-11,13H,12H2,1-4H3/i3D3,4D3

InChI Key

XLOQNFNTQIRSOX-LIJFRPJRSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)C([2H])([2H])[2H]

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)N(C)C

Origin of Product

United States

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